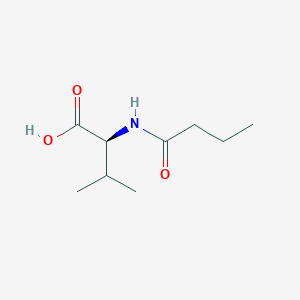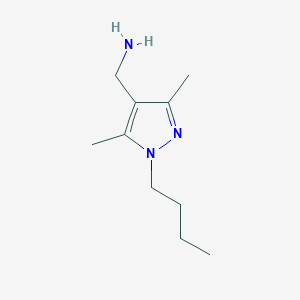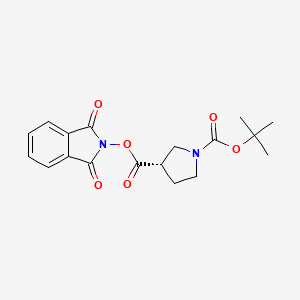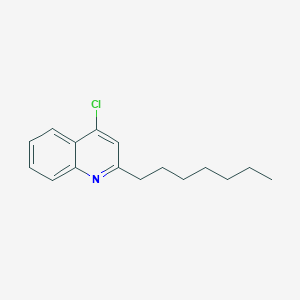
2-(Methylamino)-1-(6-methylpyridin-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(methylamino)-1-(6-methylpyridin-2-yl)ethan-1-ol is a chemical compound with a complex structure that includes a methylamino group, a pyridine ring, and an ethan-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-1-(6-methylpyridin-2-yl)ethan-1-ol typically involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with methylamine and a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction. The process involves the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(methylamino)-1-(6-methylpyridin-2-yl)ethan-1-ol may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-(methylamino)-1-(6-methylpyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or primary alcohols.
Substitution: Formation of substituted amines or ethers.
科学的研究の応用
2-(methylamino)-1-(6-methylpyridin-2-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of 2-(methylamino)-1-(6-methylpyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule and modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(methylamino)-1-(pyridin-2-yl)ethan-1-ol: Lacks the methyl group on the pyridine ring.
2-(ethylamino)-1-(6-methylpyridin-2-yl)ethan-1-ol: Contains an ethylamino group instead of a methylamino group.
2-(methylamino)-1-(4-methylpyridin-2-yl)ethan-1-ol: The methyl group is positioned differently on the pyridine ring.
Uniqueness
2-(methylamino)-1-(6-methylpyridin-2-yl)ethan-1-ol is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and interaction with biological targets. This structural uniqueness can lead to distinct properties and applications compared to similar compounds.
特性
分子式 |
C9H14N2O |
|---|---|
分子量 |
166.22 g/mol |
IUPAC名 |
2-(methylamino)-1-(6-methylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C9H14N2O/c1-7-4-3-5-8(11-7)9(12)6-10-2/h3-5,9-10,12H,6H2,1-2H3 |
InChIキー |
KTMAFHABIRHTDC-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)C(CNC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-{3-[2-(2-aminoethoxy)ethoxy]propyl}carbamate hydrochloride](/img/structure/B13573103.png)
![2H,3H-imidazo[1,2-a]pyridine-6-carboxylicacidhydrochloride](/img/structure/B13573121.png)
![[3-(Aminomethyl)-4-fluorophenyl]boronic acid](/img/structure/B13573123.png)
![1-Chloro-3-[4-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13573131.png)



![2-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]oxyacetic acid](/img/structure/B13573151.png)
![Hexahydro-2h-furo[3,2-b]pyrrole](/img/structure/B13573154.png)


![rel-(3aR,6aS)-2-(2-methylpropyl)-octahydropyrrolo[3,4-c]pyrrol-1-onehydrochloride](/img/structure/B13573171.png)
![{[4-(Difluoromethoxy)phenyl]methyl}hydrazine](/img/structure/B13573176.png)

